molecular formula C14H10ClF3N2OS B7470567 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

Katalognummer B7470567
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: HTBMMTRGVXCLCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTAP belongs to the class of small-molecule antagonists that selectively bind to the mu-opioid receptor, which is a G-protein-coupled receptor that is involved in pain modulation, reward, and addiction.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied for its potential applications in pain management, addiction, and depression. CTAP has been shown to selectively bind to the mu-opioid receptor and block the effects of opioid drugs such as morphine and fentanyl. This makes CTAP a potential alternative to opioid drugs for pain management, as it does not produce the same addictive and tolerance-inducing effects. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, making it a potential treatment for addiction. Additionally, CTAP has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.

Wirkmechanismus

CTAP binds to the mu-opioid receptor with high affinity and acts as a competitive antagonist, blocking the effects of endogenous opioids and opioid drugs. The mu-opioid receptor is widely distributed in the brain and spinal cord and is involved in pain modulation, reward, and addiction. By blocking the mu-opioid receptor, CTAP reduces the rewarding effects of drugs of abuse and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, CTAP has been shown to reduce pain sensitivity, inhibit locomotor activity, and reduce the rewarding effects of drugs of abuse. CTAP has also been shown to produce antidepressant-like effects, suggesting its potential use in the treatment of depression. However, more research is needed to fully understand the biochemical and physiological effects of CTAP.

Vorteile Und Einschränkungen Für Laborexperimente

CTAP has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor in animal models. CTAP is also relatively stable and can be administered by various routes, including intraperitoneal, subcutaneous, and intravenous injection. However, CTAP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, CTAP has a relatively short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for research on CTAP, including its potential use in the treatment of pain, addiction, and depression. Additional studies are needed to fully understand the biochemical and physiological effects of CTAP and to optimize its pharmacological properties for clinical use. Furthermore, CTAP may have applications in other areas of research, such as neuroscience and drug discovery, which warrant further investigation. Overall, CTAP represents a promising avenue of research for the development of new pharmacological treatments for a range of disorders.

Synthesemethoden

CTAP can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chloropyridine with 4-chloro-3-(trifluoromethyl)aniline to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromo-4-pyridinylamine. This intermediate is then reacted with thioacetic acid to produce CTAP. The synthesis method has been optimized to increase the yield and purity of CTAP, which is essential for its pharmacological applications.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-2-1-9(7-11(12)14(16,17)18)20-13(21)8-22-10-3-5-19-6-4-10/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMMTRGVXCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.